Vinyl 2-chlorobenzoate
Overview
Description
Scientific Research Applications
Vinyl 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Industry: Utilized in the production of specialty polymers and coatings with specific properties
Safety and Hazards
Vinyl 2-chlorobenzoate can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Vinyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxy derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Polymerization: The vinyl group can undergo polymerization reactions to form polymers with unique properties
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used under controlled conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are often used to initiate polymerization reactions
Major Products Formed:
Substitution Reactions: Hydroxy derivatives of this compound.
Addition Reactions: Adducts with electrophiles.
Polymerization: Polymers with varying chain lengths and properties
Mechanism of Action
The mechanism of action of vinyl 2-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The vinyl group is particularly reactive, allowing the compound to participate in various addition and polymerization reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of new derivatives. These reactions are facilitated by the electronic properties of the vinyl and chlorine groups, which influence the compound’s reactivity .
Comparison with Similar Compounds
Vinyl 2-chlorobenzoate can be compared with other vinyl esters and chlorinated benzoates:
Vinyl Benzoate: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
2-Chlorobenzoic Acid: The parent acid of this compound, used in similar applications but with different reactivity due to the absence of the vinyl group.
Vinyl 4-chlorobenzoate: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and applications
This compound stands out due to its unique combination of a vinyl group and a chlorine atom, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
ethenyl 2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHUSWGELHYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343086 | |
Record name | Vinyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15721-27-4 | |
Record name | Vinyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl 2-Chlorobenzoate (stabilized with HQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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